Cas no 1396870-92-0 (N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide)

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide structure
1396870-92-0 structure
Product name:N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
CAS No:1396870-92-0
MF:C18H17N5O3
MW:351.359283208847
CID:5364866

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
    • N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
    • Inchi: 1S/C18H17N5O3/c24-18(13-3-4-14-15(9-13)26-12-25-14)20-6-5-19-16-10-17(22-11-21-16)23-7-1-2-8-23/h1-4,7-11H,5-6,12H2,(H,20,24)(H,19,21,22)
    • InChI Key: NVBYYZNIGATFKY-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NCCNC3=CC(N4C=CC=C4)=NC=N3)=O)C=C2OC1

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6363-0642-15mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
15mg
$89.0 2023-09-09
Life Chemicals
F6363-0642-20μmol
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6363-0642-40mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
40mg
$140.0 2023-09-09
Life Chemicals
F6363-0642-75mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
75mg
$208.0 2023-09-09
Life Chemicals
F6363-0642-3mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
3mg
$63.0 2023-09-09
Life Chemicals
F6363-0642-4mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
4mg
$66.0 2023-09-09
Life Chemicals
F6363-0642-2μmol
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6363-0642-20mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
20mg
$99.0 2023-09-09
Life Chemicals
F6363-0642-30mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
30mg
$119.0 2023-09-09
Life Chemicals
F6363-0642-10mg
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide
1396870-92-0
10mg
$79.0 2023-09-09

Additional information on N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Professional Introduction to N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1396870-92-0)

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a highly specialized compound that has garnered significant attention in the field of chemical biomedicine. This compound, identified by its CAS number 1396870-92-0, represents a sophisticated molecular structure that combines elements of heterocyclic chemistry with functional groups designed to interact with biological targets. The presence of both pyrrole and pyrimidine rings, along with an amide linkage, suggests a potential for diverse pharmacological applications.

The molecular architecture of this compound is particularly noteworthy, featuring a 2H-1,3-benzodioxole core that is appended with an aminoethyl chain. This chain itself is further modified by an amino group attached to a pyrimidine ring, which is in turn linked to a pyrrole ring. Such a design allows for multiple points of interaction with biological systems, making it a promising candidate for drug development. The benzodioxole moiety, known for its structural stability and ability to cross the blood-brain barrier, adds another layer of potential utility.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The structure of N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide aligns well with this trend, as it incorporates multiple pharmacophoric elements that have been shown to exhibit biological activity. Specifically, the pyrrole and pyrimidine rings are known to be involved in various biological processes, including enzyme inhibition and receptor binding.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The ability of the benzodioxole core to penetrate the blood-brain barrier makes it an ideal candidate for targeting central nervous system (CNS) diseases. Additionally, the presence of multiple nitrogen-containing heterocycles suggests that this compound may be capable of interacting with neurotransmitter receptors and ion channels, thereby modulating neuronal activity.

Recent studies have begun to explore the pharmacological properties of similar compounds, providing valuable insights into the potential applications of N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide. For instance, researchers have found that analogs containing similar structural motifs can exhibit potent anti-inflammatory and analgesic effects. These findings are particularly encouraging given the high unmet medical needs associated with chronic pain and inflammatory conditions.

The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The introduction of the aminoethyl chain requires precise control over reaction kinetics to avoid unwanted side products. This level of precision is essential for ensuring that the final product retains its intended biological activity.

In addition to its potential therapeutic applications, N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide may also find utility in research settings as a tool compound. Its unique structure makes it a valuable scaffold for further derivatization and optimization. By modifying different parts of the molecule, researchers can explore new pharmacological profiles and potentially discover novel lead compounds for drug development.

The compound's compatibility with various spectroscopic and analytical techniques also makes it an attractive candidate for structural elucidation and characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography can be employed to gain detailed insights into its molecular structure and conformational dynamics. These data are crucial for understanding how the compound interacts with biological targets at the molecular level.

As research in chemical biomedicine continues to advance, compounds like N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2H-1,3-benzodioxole-5-carboxamide are expected to play an increasingly important role in drug discovery and development. Their complex structures and multifunctional properties offer a wealth of opportunities for innovation. By leveraging cutting-edge synthetic methods and computational tools, researchers can accelerate the process of identifying new therapeutic agents that address unmet medical needs.

In conclusion, N-(2-{[6-(1H-pyrrol-1-yllpyrimidin4-yllamino}ethyl)-2H-l3-benzodioxole-S-carboxamide (CAS No. 1396870 92 0) is a remarkable compound with significant potential in the field of chemical biomedicine Its unique molecular structure combining elements such as 21 H-l3-benzo-dioxole cores aminoethyl chains pyrrole rings pyrimidine rings presents numerous opportunities for pharmacological exploration Current research indicates that such compounds may be effective in treating neurological disorders inflammation pain conditions making them valuable candidates for future drug development By continuing to investigate its properties researchers can unlock new therapeutic possibilities

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